Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 6-tert-butyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[25]octane ring system, which includes an oxygen atom and a tert-butyl group
Preparation Methods
The synthesis of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The tert-butyl group may enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound also features a spirocyclic structure but with different ring sizes and functional groups, leading to distinct chemical properties and applications
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:
Biological Activity
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24O
- Molecular Weight : 240.3386 g/mol
- CAS Number : 52840-45-6
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Key Mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cell lines.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
- Inhibition of Oncogenic Pathways : this compound potentially inhibits pathways associated with tumor growth and metastasis.
Cytotoxicity Assays
Recent studies have employed various cytotoxicity assays to evaluate the effects of this compound on different cancer cell lines.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HeLa | 40 | Induction of apoptosis |
HEK-293T | 226 | Less significant effect observed |
The above data indicates a significant cytotoxic effect on HeLa cervical cancer cells, suggesting potential for therapeutic applications in oncology .
Molecular Docking Studies
Molecular docking studies have revealed that this compound interacts favorably with several protein targets involved in cancer progression, including:
- TP53 (Tumor Protein p53) : A critical regulator of the cell cycle and apoptosis.
- BCL2 (B-cell lymphoma 2) : Involved in regulating apoptosis.
These interactions suggest that the compound may modulate these proteins' activities, leading to enhanced apoptotic responses in cancer cells .
Study on Cervical Cancer Cells
A recent study assessed the effects of this compound on HeLa cells using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 40 µg/mL, highlighting its potential as an anti-cancer agent .
Comparative Analysis with Other Compounds
In comparison with other known anti-cancer agents, this compound demonstrated comparable efficacy against HeLa cells but exhibited reduced toxicity towards normal HEK-293T cells, suggesting a favorable therapeutic index .
Properties
CAS No. |
52840-45-6 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-5-16-12(15)11-14(17-11)8-6-10(7-9-14)13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZUBUPLFQSZUSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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